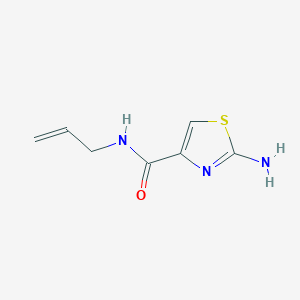![molecular formula C14H21NO B1372777 3-{[(3-Methylcyclohexyl)oxy]methyl}aniline CAS No. 1037157-93-9](/img/structure/B1372777.png)
3-{[(3-Methylcyclohexyl)oxy]methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-{[(3-methylcyclohexyl)oxy]methyl}aniline is C14H21NO . Its molecular weight is 219.32264 .Physical And Chemical Properties Analysis
3-{[(3-methylcyclohexyl)oxy]methyl}aniline is a colorless to yellowish liquid. It has a characteristic odor and is soluble in water and most organic solvents. The melting point, boiling point, and density are not specified in the search results .Scientific Research Applications
Organic Synthesis
3-{[(3-Methylcyclohexyl)oxy]methyl}aniline is a valuable compound in organic synthesis. It serves as a precursor for the synthesis of various organic molecules. Its reactivity allows for the formation of complex structures that are essential in the development of pharmaceuticals and agrochemicals. The compound’s ability to undergo reactions such as N-alkylation is particularly important for modifying the lipophilicity of molecules, making them more biologically accessible .
Catalysis
This compound is used in catalytic processes, particularly in the methylation of anilines with methanol. This is facilitated by cyclometalated ruthenium complexes, which allow for efficient methylation under mild conditions. Such catalytic methods are crucial for creating N-methylanilines, which are significant intermediates in the production of bioactive compounds .
Analytical Chemistry
The compound’s unique structure makes it suitable for use as a standard in chromatographic analysis. It can help in the calibration of instruments like HPLC and LC-MS, ensuring accurate measurement of other substances in complex mixtures .
Mechanism of Action
The mechanism of action of 3-{[(3-methylcyclohexyl)oxy]methyl}aniline is not specified in the search results. Its use in various fields of research and industry suggests that it may have diverse mechanisms of action depending on the specific application.
properties
IUPAC Name |
3-[(3-methylcyclohexyl)oxymethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12/h3,5-6,9,11,14H,2,4,7-8,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZCTCPMAVVCSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)OCC2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


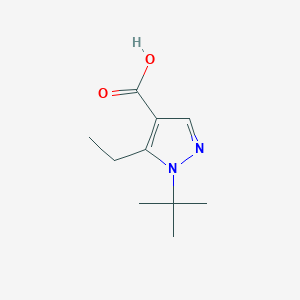
![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)
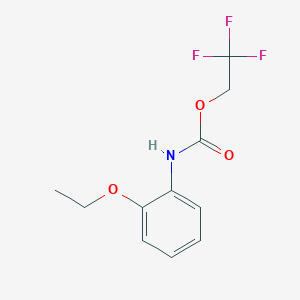


![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)
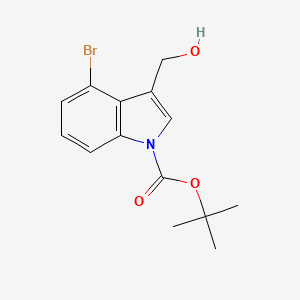

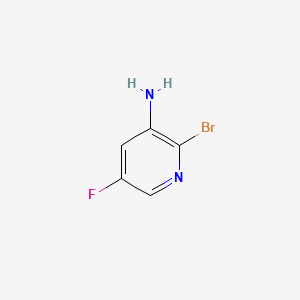
![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)


